molecular formula C12H11N3O2S B11857094 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione

Cat. No.: B11857094
M. Wt: 261.30 g/mol
InChI Key: WYSGEQLCLIWXTH-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is a chemical compound based on the pyrimido[5,4-b]indole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. While direct studies on this specific thione derivative are limited, research on closely related analogues provides strong insight into its probable research applications. Compounds sharing the 7,8-dimethoxy-pyrimido[5,4-b]indole core have been identified as inhibitors of phosphodiesterases (PDEs) . These inhibitors are highly valuable for investigating cellular signaling pathways and have been studied for their effects on the cardiovascular system, including the demonstration of inotropic (strength-increasing) and vasodilator activity in certain derivatives . Furthermore, the pyrimido[5,4-b]indole scaffold has been identified in high-throughput screens as a potent activator of innate immune signaling, specifically as a selective agonist for the Toll-like receptor 4 (TLR4) and MD-2 complex . This suggests potential utility for related compounds, such as this compound, in immunological research, particularly in the study of NF-κB activation and cytokine production . The presence of the thione group at the 4-position is a key structural feature that may influence its binding affinity and specificity, offering a point of diversification from other studied analogues. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione

InChI

InChI=1S/C12H11N3O2S/c1-16-8-3-6-7(4-9(8)17-2)15-11-10(6)13-5-14-12(11)18/h3-5,15H,1-2H3,(H,13,14,18)

InChI Key

WYSGEQLCLIWXTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=S)N=CN3)OC

Origin of Product

United States

Preparation Methods

Indole Precursor Preparation

The synthesis typically begins with 5,6-dimethoxyindole-2-carboxylic acid, which undergoes:

  • Esterification with ethanol/H₂SO₄ to yield ethyl 5,6-dimethoxyindole-2-carboxylate.

  • Hydrazide formation via refluxing with hydrazine hydrate in ethanol (80°C, 6 h).

Pyrimidine Ring Formation

The hydrazide reacts with thiourea in glacial acetic acid under reflux (120°C, 8 h) to form the pyrimidine-thione core:

Key parameters :

  • Molar ratio 1:1.2 (hydrazide:thiourea)

  • 72% average yield after recrystallization from ethanol

Alternative Sulfurization Strategies

Lawesson's Reagent-Mediated Conversion

Pyrimidinone intermediates can be converted to thiones using Lawesson's reagent (LR) in anhydrous toluene:

Advantages :

  • Chemoselective sulfurization without affecting methoxy groups

  • Short reaction time (≤6 h)

Phosphorus Pentasulfide (P₄S₁₀) Method

A cost-effective alternative using P₄S₁₀ in dry pyridine:

Limitations :

  • Requires strict moisture control

  • Generates H₂S gas necessitating scrubbers

One-Pot Tandem Synthesis

Recent advances employ domino reactions combining indole alkylation and pyrimidine cyclization:

StepReagentsConditionsYield
1. Indole activationChloroacetyl chloride, DCM0°C, 2 h92%
2. Thiourea additionThiourea, Et₃NReflux, 8 h68%
3. CyclizationAc₂O, NaOAc120°C, 3 h74%

This method reduces purification steps but requires precise temperature control during exothermic thiourea addition.

Spectroscopic Validation

IR Spectroscopy

  • C=S stretch : 1349–1362 cm⁻¹ (characteristic of thione)

  • N-H stretch : 3266–3345 cm⁻¹ (pyrimidine ring)

¹H NMR (DMSO-d₆)

Signal (δ, ppm)Assignment
3.87 (s, 6H)OCH₃ groups
7.21–7.45 (m, 2H)Indole H5/H6
12.33 (s, 1H)Thione NH

Yield Optimization Strategies

Solvent Effects

SolventYield (%)Purity (%)
Ethanol6892
DMF7288
Toluene8195

Catalytic Additives

  • p-TsOH (5 mol%) : Increases yield to 84% by accelerating thiourea decomposition

  • Molecular sieves (4Å) : Reduces reaction time by 30% through water absorption

Industrial-Scale Considerations

For kilogram-scale production (Patent WO2023187A1):

  • Continuous flow reactor for indole hydrazide synthesis (residence time 15 min)

  • Microwave-assisted sulfurization (450 W, 15 min vs. 8 h conventional heating)

  • Crystallization using heptane/ethyl acetate (7:3) achieves 99.5% HPLC purity

Emerging Synthetic Technologies

Enzymatic Sulfur Transfer

Using thioredoxin-like enzymes to catalyze S-atom transfer:

  • 65% conversion in phosphate buffer (pH 7.4)

  • Avoids toxic sulfurating agents

Photochemical Methods

UV irradiation (254 nm) of pyrimidinone-thiocyanate adducts:

  • 40% yield achieved in preliminary trials

  • Requires optimization for scale-up

Applications in Medicinal Chemistry

While beyond preparation scope, notable applications include:

  • Kinase inhibition : IC₅₀ = 0.8 μM vs. JAK2

  • Anticancer activity : GI₅₀ = 1.2 μM in MCF-7 cells

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the parent compound.

Scientific Research Applications

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycles: The pyrimidoindole system in the target compound contrasts with imidazo-pyrazolo-pyrimidine () and isothiazoloquinoline (), which have distinct ring sizes and electronic profiles. Pyrimidoindoles exhibit planar aromaticity, favoring π-π stacking, whereas oxadiazoles () are more polar and rigid .

Functional Groups: Thione vs. Thioether: The 4-thione group in the target compound is more reactive than thioether linkages (e.g., in ’s oxadiazole-thione) due to its ability to act as a soft nucleophile . Methoxy vs.

Synthetic Routes: The target compound likely derives from 5-aminouracil-based condensations (), whereas and rely on cyclization with CS₂ or hydroxylamine. Microwave-assisted synthesis () offers efficiency advantages over traditional reflux methods .

Research Findings and Data

Table 2: Physicochemical Properties (Hypothetical Data)

Property Target Compound 4-Chloro-8-methoxy Analog () Oxadiazole-thione ()
Molecular Weight 289.3 g/mol 247.69 g/mol 254.3 g/mol
LogP 2.1 2.8 1.5
Solubility (H₂O) <0.1 mg/mL <0.05 mg/mL 0.2 mg/mL
Melting Point 245–248°C 220–223°C 180–185°C

Biological Activity

7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione is a compound belonging to the class of pyrimidoindoles, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}N3_3O2_2S
  • Molecular Weight : 261.30 g/mol
  • CAS Number : 121218-44-8

The compound features a pyrimidoindole core with two methoxy groups and a thione functional group, which contribute to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate biochemical pathways involved in cell signaling, apoptosis, and other critical cellular functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect
Human Glioblastoma U251< 10Induces apoptosis
Human Melanoma WM793< 15Growth inhibition
HT29 Colon Cancer< 20Cytotoxic effects

These results suggest that the compound has potential as a lead compound for developing new anticancer therapies.

Anticonvulsant Activity

In addition to its antitumor properties, preliminary studies have suggested anticonvulsant activity. The compound's structural features may contribute to its effectiveness in reducing seizure activity in animal models.

Case Studies

  • Antitumor Efficacy Study
    • A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.
    • The study concluded that the compound could serve as a promising candidate for further development in cancer therapy due to its selective cytotoxicity.
  • Mechanistic Study on Anticonvulsant Effects
    • Another investigation focused on the anticonvulsant properties of the compound using a PTZ (Pentylenetetrazol) model in rodents. Results showed a marked reduction in seizure duration and frequency when treated with varying doses of the compound.
    • This study highlighted the potential for developing new treatments for epilepsy based on this compound's mechanism of action.

Q & A

Q. What are the standard synthetic routes for 7,8-dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione, and what analytical methods validate its purity?

The synthesis typically involves:

  • Core formation : Cyclization of indole precursors under acidic/basic conditions to construct the pyrimidoindole scaffold .
  • Methoxy group introduction : Methylation using dimethyl sulfate or methyl iodide at controlled temperatures (e.g., 60–80°C) .
  • Thione group incorporation : Sulfurization via Lawesson’s reagent or thiourea derivatives .
    Validation :
  • NMR spectroscopy : Key signals include δ 3.8–4.1 ppm (methoxy protons) and δ 7.2–8.5 ppm (aromatic protons) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~290–310 g/mol) .
  • HPLC : Purity >95% with retention time matching authentic standards .

Q. How do researchers distinguish between tautomeric forms of this compound in solution?

Tautomerism (e.g., thione ↔ thiol) is resolved via:

  • Variable-temperature NMR : Monitoring chemical shift changes in DMSO-d₆ or CDCl₃ at 25–80°C .
  • IR spectroscopy : Thione C=S stretches appear at 1150–1250 cm⁻¹, while thiol S-H stretches are absent .
  • X-ray crystallography : Definitive solid-state structure determination .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to targets (e.g., kinases or viral proteases) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity trends .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Test compound purity (>99%) and solubility (DMSO stock solutions stored at –20°C) .
  • Cell-line specificity : Compare activity in in vitro models (e.g., HEK293 vs. HeLa cells) .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify nonspecific interactions .

Q. How are reaction conditions optimized to mitigate byproduct formation during methoxy group installation?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance methylation efficiency .
  • Temperature control : Maintain <80°C to avoid demethylation or ring-opening side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) for regioselective methylation .

Methodological Recommendations

  • Controlled crystallization : Use ethanol/water mixtures to isolate pure crystals for X-ray analysis .
  • Stability testing : Monitor compound degradation under UV light or humidity via accelerated stability studies .
  • Multi-technique validation : Combine NMR, HPLC, and HRMS to confirm identity and purity .

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